Home > Products > Screening Compounds P130484 > Volasertib trihydrochloride
Volasertib trihydrochloride - 946161-17-7

Volasertib trihydrochloride

Catalog Number: EVT-1590532
CAS Number: 946161-17-7
Molecular Formula: C34H53Cl3N8O3
Molecular Weight: 728.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Volasertib trihydrochloride is a small molecule compound primarily developed as an inhibitor of polo-like kinase 1 (PLK1), a critical regulator in cell cycle progression. It is classified under dihydropteridinone derivatives and has shown promise as an anti-cancer agent, particularly in treating various forms of leukemia and solid tumors. The compound has been awarded breakthrough therapy designation and orphan drug status for specific cancer indications, highlighting its potential clinical significance.

Source

Volasertib is synthesized from various chemical precursors through a series of reactions involving intermediates. The compound was developed by Boehringer Ingelheim and is currently under investigation for its therapeutic applications in oncology.

Classification
  • Type: Small molecule
  • Class: Dihydropteridinone derivatives
  • Target: Polo-like kinase 1 (PLK1)
Synthesis Analysis

Methods

The synthesis of Volasertib involves several key steps, primarily focusing on the formation of specific intermediates that lead to the final product. The synthesis can be divided into two main pathways to create the necessary precursors:

  1. Preparation of Intermediate N-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-amino-3-methoxybenzamide:
    • This intermediate can be synthesized through amidation, oxidation, reduction, and nitro reduction processes starting from 1,4-cyclohexylamine alcohol or N-cyclohexylmethylpiperazine.
  2. Condensation Reaction:
    • The target compound is generated via a nucleophilic substitution reaction between the synthesized intermediates under acidic conditions, utilizing catalysts such as cuprous iodide or palladium chloride to facilitate the reaction .

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of Volasertib trihydrochloride can be represented by the following chemical formula:

  • Chemical Formula: C34H50N8O3
  • Molecular Weight: Approximately 618.81 g/mol

The structural representation includes multiple functional groups that contribute to its biological activity, particularly its ability to bind to the ATP-binding pocket of PLK1.

Data

  • IUPAC Name: N-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-isopropyl-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide
  • CAS Number: 755038-65-4
  • InChI Key: SXNJFOWDRLKDSF-STROYTFGSA-N .
Chemical Reactions Analysis

Reactions

Volasertib undergoes various chemical reactions during its synthesis and in biological systems:

  1. Nucleophilic Substitution:
    • The primary reaction for synthesizing Volasertib involves nucleophilic substitution where an amine component reacts with a halogenated benzamide derivative.
  2. Binding Interactions:
    • In biological contexts, Volasertib binds competitively to PLK1's ATP-binding site, inhibiting its activity and leading to cell cycle arrest in cancer cells.

Technical Details

The reactions are facilitated under controlled conditions to ensure high yields and purity of the final product. The use of specific catalysts enhances the efficiency of these transformations.

Mechanism of Action

Process

Volasertib exerts its anti-cancer effects primarily through the inhibition of PLK1. By binding to the ATP-binding pocket of PLK1, it prevents the kinase from phosphorylating target proteins necessary for cell cycle progression:

  1. Cell Cycle Arrest:
    • In cancer cells, inhibition leads to G2/M phase arrest, preventing mitosis.
  2. Induction of Apoptosis:
    • Following cell cycle arrest, cancer cells may undergo programmed cell death (apoptosis), particularly when treated with Volasertib at effective concentrations .

Data

Preclinical studies have demonstrated that Volasertib effectively induces apoptosis in various cancer cell lines, including those resistant to conventional chemotherapeutics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.

Chemical Properties

  • Stability: Stable under recommended storage conditions.
  • Reactivity: Reacts with nucleophiles during synthesis; interacts specifically with PLK1 in biological assays.

Relevant data indicate that Volasertib retains its activity across a range of pH levels typical for physiological conditions .

Applications

Scientific Uses

Volasertib is primarily investigated for its potential applications in oncology:

  1. Cancer Treatment:
    • Targeting various cancers including leukemia and solid tumors such as non-small cell lung cancer.
  2. Clinical Trials:
    • Currently undergoing clinical trials aimed at evaluating its efficacy and safety profiles in patients with hematological malignancies and other cancers .
Introduction to Volasertib Trihydrochloride in Targeted Cancer Therapeutics

Historical Context and Discovery of Polo-Like Kinase 1 (PLK1) Inhibitors

The development of PLK1 inhibitors represents a significant advancement in targeted cancer therapy. Early efforts focused on validating PLK1's role in mitosis through tool compounds like onvansertib and BI 2536. The latter, a dihydropteridinone derivative, demonstrated proof-of-concept but faced pharmacological limitations due to suboptimal pharmacokinetics and transient target inhibition [2] [4]. Volasertib (BI 6727) emerged as a second-generation inhibitor designed to overcome these challenges through structural optimization of the dihydropteridinone core. This yielded enhanced binding affinity, selectivity, and sustained target engagement [1] [4]. Volasertib trihydrochloride—the salt form improving solubility for clinical formulation—received FDA Breakthrough Therapy designation in 2013 and orphan drug status for acute myeloid leukemia (AML) in 2014 [1] [6], reflecting its therapeutic potential.

Table 1: Evolution of Key PLK1 Inhibitors

CompoundClassKey AdvancementClinical Stage
BI 2536DihydropteridinoneFirst potent PLK1 inhibitor; proof-of-conceptPhase II (halted)
Volasertib (BI 6727)DihydropteridinoneImproved PK/PD; sustained inhibitionPhase III
RigosertibBenzyl styryl sulfonePLK1 PBD inhibitionPhase III
GSK461364ImidazopyridineSelective ATP-competitive inhibitionPhase II

Sources: [1] [4] [5]

Rationale for PLK1 as a Therapeutic Target in Oncogenesis

PLK1, a serine/threonine kinase, governs critical mitotic processes: centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis [1] [4]. Its expression is tightly regulated in normal cells but aberrantly overexpressed in diverse malignancies, including breast, lung, colorectal, and hematological cancers. Crucially, PLK1 overexpression correlates with genomic instability, aggressive histology, and poor prognosis:

  • Mechanistic Drivers: PLK1 phosphorylates cell-cycle regulators (e.g., CDC25, cyclin B1) to drive G2/M progression. It also inactivates tumor suppressors (p53) and stabilizes oncoproteins (K-RAS) [1] [4].
  • Synthetic Lethality: Cancer cells exhibit heightened dependence on PLK1 for mitosis, rendering them vulnerable to PLK1 inhibition–induced mitotic catastrophe. Normal cells undergo reversible cell-cycle arrest, sparing them from apoptosis [1] [3].Preclinical studies confirmed that PLK1 knockdown suppresses tumor growth, validating its druggability [4] [5].

Table 2: PLK1 Overexpression in Human Cancers

Cancer TypeOverexpression FrequencyPrognostic Association
Acute Myeloid Leukemia80%Reduced overall survival
Non-Small Cell Lung70–85%Advanced stage; metastasis
Triple-Negative Breast60–75%High histological grade
Colorectal50–70%Lymph node invasion; recurrence

Sources: [1] [4] [5]

Volasertib Trihydrochloride: Position Within the Dihydropteridinone Derivative Class

Volasertib trihydrochloride is a potent, ATP-competitive inhibitor belonging to the dihydropteridinone class. Its chemical structure (C₃₄H₅₀N₈O₃·3HCl; MW 728.20) features:

  • A dihydropteridinone core enabling high-affinity PLK1 binding [1] [7].
  • Chiral specificity: The (R)-configuration at C7 and (1S,4S)-cyclohexylbenzamide are critical for target engagement [8] [10].
  • Three hydrochloride groups enhancing aqueous solubility for intravenous administration [6] [7].

Biochemically, volasertib inhibits PLK1 with sub-nanomolar potency (IC₅₀ = 0.87 nM), demonstrating >10-fold selectivity over PLK2 (IC₅₀ = 5 nM) and PLK3 (IC₅₀ = 56 nM) [3] [8]. It exhibits minimal off-target activity against 69 other kinases at concentrations ≤10 µM [3] [4], underscoring its precision. This pharmacodynamic advantage, combined with favorable pharmacokinetics (high volume of distribution = 7.6 L/kg in mice; half-life = 46 h), enables sustained tumor suppression in vivo [3] [4].

Properties

CAS Number

946161-17-7

Product Name

Volasertib trihydrochloride

IUPAC Name

N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide;trihydrochloride

Molecular Formula

C34H53Cl3N8O3

Molecular Weight

728.2 g/mol

InChI

InChI=1S/C34H50N8O3.3ClH/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23;;;/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38);3*1H/t25?,26?,28-;;;/m1.../s1

InChI Key

JFEPFDDQDQBWIL-NGDVEHRBSA-N

SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C.Cl.Cl.Cl

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C.Cl.Cl.Cl

Isomeric SMILES

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C.Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.